![molecular formula C14H13N3OS B14460218 N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide CAS No. 73791-07-8](/img/structure/B14460218.png)
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide is an organic compound with a complex structure that includes cyano groups, a phenyl ring with a methylsulfanyl substituent, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylsulfanylbenzaldehyde with malononitrile in the presence of a base to form the intermediate 3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enal. This intermediate is then reacted with acetamide under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3,3-dicyano-2-(4-methylphenyl)prop-2-enyl]acetamide: Lacks the sulfanyl group, which affects its reactivity and applications.
N-[3,3-dicyano-2-(4-methoxyphenyl)prop-2-enyl]acetamide: Contains a methoxy group instead of a methylsulfanyl group, leading to different electronic properties.
Uniqueness
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
73791-07-8 |
|---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide |
InChI |
InChI=1S/C14H13N3OS/c1-10(18)17-9-14(12(7-15)8-16)11-3-5-13(19-2)6-4-11/h3-6H,9H2,1-2H3,(H,17,18) |
InChI Key |
CLSSVUOUSYOGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=C(C#N)C#N)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


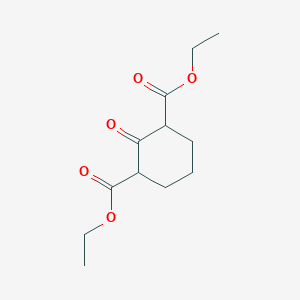
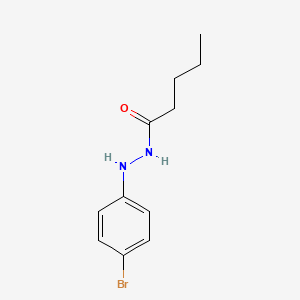
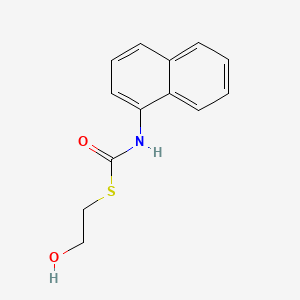
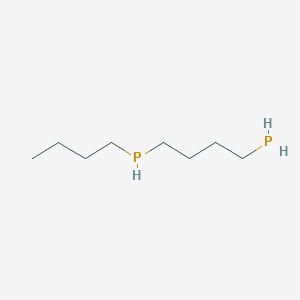

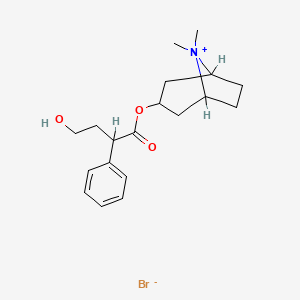
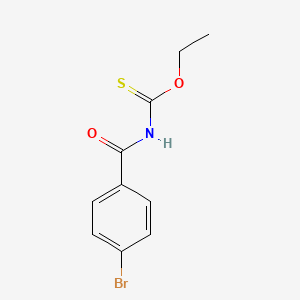
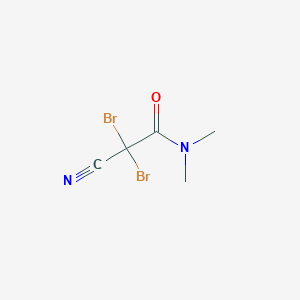
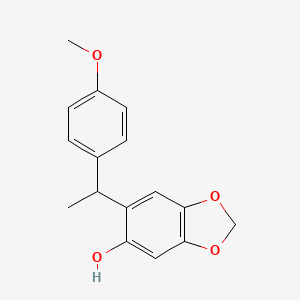
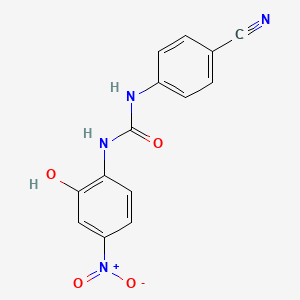

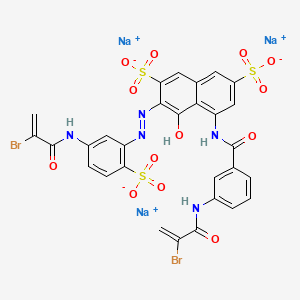
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
